2-chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride
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Overview
Description
2-chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring. This can be achieved by reacting a suitable α-haloketone with thiourea under acidic conditions to form the thiazole core.
Introduction of the Hydrazinylethyl Group: The next step involves the introduction of the hydrazinylethyl group. This is typically done by reacting the thiazole derivative with ethyl hydrazine under controlled conditions.
Chlorination: The final step involves the chlorination of the thiazole ring to introduce the chlorine atom at the 2-position. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted by nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The hydrazinylethyl group can undergo oxidation and reduction reactions, potentially leading to the formation of different functional groups.
Condensation Reactions: The hydrazinylethyl group can participate in condensation reactions with carbonyl compounds to form hydrazones and related derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols can be used under basic or neutral conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Condensation: Carbonyl compounds such as aldehydes and ketones can be used in the presence of acid or base catalysts.
Major Products
The major products formed from these reactions include various substituted thiazole derivatives, hydrazones, and other functionalized compounds.
Scientific Research Applications
2-chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Industrial Applications: The compound can be used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism by which 2-chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride exerts its effects involves its interaction with specific molecular targets. The hydrazinylethyl group can form hydrogen bonds and other interactions with biological macromolecules, while the thiazole ring can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-1,3-thiazole: Lacks the hydrazinylethyl group, making it less versatile in biological interactions.
4-(2-hydrazinylethyl)-1,3-thiazole: Lacks the chlorine atom, which can affect its reactivity and biological activity.
2-amino-4-(2-hydrazinylethyl)-1,3-thiazole: Contains an amino group instead of a chlorine atom, leading to different chemical and biological properties.
Uniqueness
2-chloro-4-(2-hydrazinylethyl)-1,3-thiazole dihydrochloride is unique due to the presence of both the chlorine atom and the hydrazinylethyl group, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
2624136-02-1 |
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Molecular Formula |
C5H10Cl3N3S |
Molecular Weight |
250.6 |
Purity |
95 |
Origin of Product |
United States |
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